![molecular formula C13H22Cl2N2 B1424079 N-Benzyl-N-methyl-3-piperidinamine dihydrochloride CAS No. 1220037-82-0](/img/structure/B1424079.png)
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Overview
Description
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
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Biological Activity
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be characterized by its piperidine core, which is a six-membered ring containing one nitrogen atom. The presence of the benzyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-benzyl derivatives, including this compound. For instance, derivatives of piperidine compounds have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (MTB) .
In vitro evaluations using the Microplate Alamar Blue Assay (MABA) have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 8 | MRSA |
IMB-070593 Derivative | 4 | MTB |
Levofloxacin | 16 | MRSA |
Isoniazid | 2 | MTB |
Anti-inflammatory and Antioxidant Properties
This compound has also been investigated for its anti-inflammatory and antioxidant activities. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It has been noted for its ability to modulate signaling pathways associated with inflammation and microbial resistance. The structural features of the compound allow it to bind effectively to these targets, influencing cellular responses .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the piperidine structure significantly affect the biological activity of these compounds. For example, the introduction of various substituents on the benzyl ring can enhance binding affinity and selectivity for specific biological targets .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity and antimicrobial potency |
Substitution on benzyl ring | Enhanced receptor binding affinity |
Alteration of piperidine nitrogen | Changes in pharmacokinetics and bioavailability |
Case Studies
A notable case study involved the evaluation of a series of N-benzyl-N-methylpiperidine derivatives against resistant strains of bacteria. The study found that certain modifications led to a significant increase in antimicrobial activity while maintaining low toxicity levels in vitro .
Another investigation focused on the anti-inflammatory effects in animal models, where compounds similar to N-benzyl-N-methyl-3-piperidinamine showed efficacy in reducing inflammation markers in induced colitis models .
Scientific Research Applications
Synthesis of Janus Kinase Inhibitors
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride plays a crucial role as an intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are important in treating autoimmune diseases such as rheumatoid arthritis and certain cancers. The compound's structural properties allow it to interact effectively with biological targets involved in inflammatory pathways .
Organic Synthesis
The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions. Its piperidine structure allows for the formation of diverse derivatives that can be tailored for specific pharmacological activities. This versatility makes it an essential building block in drug development .
Research indicates that this compound exhibits significant biological activity, particularly related to its role as a JAK inhibitor. Studies have explored its interactions with biological systems, emphasizing its potential therapeutic applications .
Case Study 1: Development of JAK Inhibitors
A study conducted on the synthesis of JAK inhibitors highlighted the use of this compound as a key intermediate. The research focused on optimizing the synthesis route to enhance yield and purity, demonstrating the compound's critical role in developing effective therapeutic agents against autoimmune diseases .
Case Study 2: Organic Synthesis Methodologies
Another investigation explored various synthetic methodologies involving this compound. The study assessed reaction conditions, yields, and the formation of desired products, showcasing the compound's utility in producing complex organic molecules with potential pharmaceutical applications .
Properties
IUPAC Name |
N-benzyl-N-methylpiperidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;;/h2-4,6-7,13-14H,5,8-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVECGOKOHDSVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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